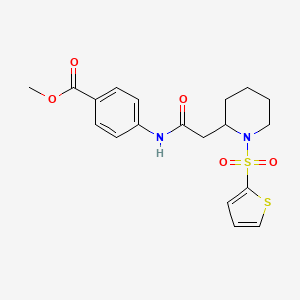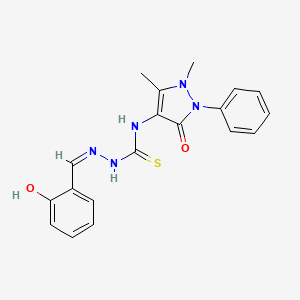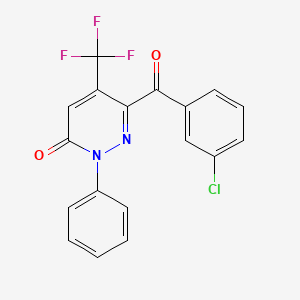![molecular formula C17H21N3O3S B2395384 1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 484695-73-0](/img/structure/B2395384.png)
1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . It has a molecular formula of C20H19N3O3S and a molecular weight of 381.45.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are not well developed . Specific chemical reactions involving “1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” are not available in the retrieved information.Scientific Research Applications
Antibacterial Activity
1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine: and its derivatives have been investigated for their antibacterial properties. In a study by Salama et al., several acylated compounds derived from this oxadiazole scaffold exhibited significant antibacterial activity against Salmonella typhi . This finding suggests potential applications in combating bacterial infections.
Anticancer Potential
Oxadiazoles have also shown promise as anticancer agents. Novel derivatives, including those containing the 1,3,4-oxadiazole core, demonstrated potent activity against cancer cell lines. For instance, a compound with a 1,3,4-oxadiazole moiety exhibited remarkable anticancer effects against MCF-7 breast cancer cells . Further exploration of this compound class could lead to valuable cancer therapies.
Herbicidal and Insecticidal Potential
Oxadiazoles have been investigated as herbicides and insecticides. While research on our compound’s herbicidal or insecticidal activity is limited, its chemical features make it an interesting candidate for further evaluation in these areas.
Future Directions
1,3,4-oxadiazoles have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential of “1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” in drug development.
properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-6-3-4-9-20(12)15(21)11-24-17-19-18-16(23-17)13-7-5-8-14(10-13)22-2/h5,7-8,10,12H,3-4,6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQNMOBEMFXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)




![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)